molecular formula C15H13NO4 B4033496 5-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid

5-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid

Cat. No.: B4033496
M. Wt: 271.27 g/mol
InChI Key: BSLSASRXEZEIAB-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid is an organic compound with a complex structure that includes a hydroxyimino group, a phenylmethoxy group, and a benzoic acid core

Scientific Research Applications

5-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzoic acid core, followed by the introduction of the phenylmethoxy group and the hydroxyimino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various hydroxy derivatives.

Mechanism of Action

The mechanism by which 5-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins, affecting their function. Additionally, the phenylmethoxy group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid
  • 5-[(E)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid
  • 5-[(Z)-hydroxyiminomethyl]-3-phenylmethoxybenzoic acid

Uniqueness

5-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the (Z)-hydroxyimino group and the phenylmethoxy group in specific positions on the benzoic acid core allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(Z)-hydroxyiminomethyl]-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-15(18)13-8-12(9-16-19)6-7-14(13)20-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,17,18)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLSASRXEZEIAB-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N\O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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